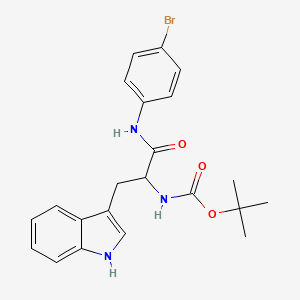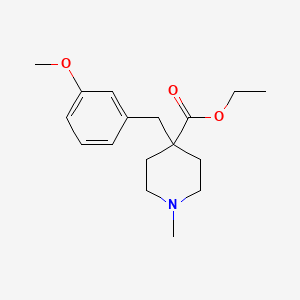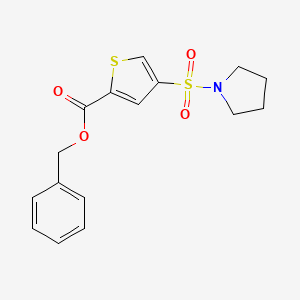
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide, also known as Boc-Trp-Br, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of tryptophan, an essential amino acid that plays a crucial role in protein synthesis and various other physiological processes. Boc-Trp-Br has been studied extensively for its potential applications in drug discovery, particularly in the development of novel therapeutic agents for the treatment of various diseases.
Mecanismo De Acción
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide acts by inhibiting various enzymes and signaling pathways involved in the regulation of cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a crucial role in the development of various diseases.
Biochemical and Physiological Effects
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to modulate the immune response and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide is its ability to selectively target specific enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various biological processes. However, its use in lab experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the use of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide in scientific research. One area of interest is the development of novel drugs for the treatment of cancer and other diseases. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been shown to exhibit potent anti-cancer activity, and further research is needed to explore its potential as a therapeutic agent. Another potential direction is the study of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide's effects on the gut microbiome, which has been shown to play a critical role in various physiological processes. Finally, the development of more efficient synthesis methods for N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide could lead to its wider use in scientific research.
Métodos De Síntesis
The synthesis of N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide involves the reaction of 4-bromobenzoyl chloride with N-tert-butoxycarbonyl tryptophan in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been used extensively in scientific research as a tool for studying the mechanisms of various biological processes. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. N-(4-bromophenyl)-N-(tert-butoxycarbonyl)tryptophanamide has been used in the development of novel drugs for the treatment of diseases such as cancer, Alzheimer's disease, and inflammatory disorders.
Propiedades
IUPAC Name |
tert-butyl N-[1-(4-bromoanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3/c1-22(2,3)29-21(28)26-19(20(27)25-16-10-8-15(23)9-11-16)12-14-13-24-18-7-5-4-6-17(14)18/h4-11,13,19,24H,12H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFLCVQQBKZQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-7-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4984238.png)


![4-[4-(4-ethoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4984260.png)
![3-fluoro-N-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B4984270.png)
![3-(2,4-dichlorophenyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4984279.png)
![N-[4-(aminosulfonyl)phenyl]-2,4-difluorobenzamide](/img/structure/B4984284.png)
![N-[2-(4-methoxyphenoxy)ethyl]-3-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4984288.png)

![3,3'-[9H-fluorene-2,7-diylbis(sulfonylimino)]dipropanoic acid](/img/structure/B4984310.png)
![4-chloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4984313.png)
![2-{4-[(2-chlorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4984317.png)